5H-chromeno[2,3-b]pyridin-5-ol

Catalog No.
S517601
CAS No.
6722-09-4
M.F
C12H9NO2
M. Wt
199.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-chromeno[2,3-b]pyridin-5-ol

CAS Number

6722-09-4

Product Name

5H-chromeno[2,3-b]pyridin-5-ol

IUPAC Name

5H-chromeno[2,3-b]pyridin-5-ol

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C12H9NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7,11,14H

InChI Key

CAOGEKWDLGLKQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)O

Solubility

Soluble in DMSO

Synonyms

AH 6696; AH-6696; AH6696

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)O

Description

The exact mass of the compound 5H-chromeno[2,3-b]pyridin-5-ol is 199.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

5H-chromeno[2,3-b]pyridin-5-ol is a heterocyclic compound characterized by a fused chromene and pyridine structure. It features a hydroxyl group at the 5-position of the pyridine ring, contributing to its unique chemical properties. This compound is part of a broader class of chromeno-pyridine derivatives, which have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.

There is no current information on the specific mechanism of action for 5H-Chromeno[2,3-b]pyridin-5-ol. However, related chromeno-pyridinone derivatives have been investigated for their potential to interact with various biological targets, including enzymes and receptors [].

Future Research Directions

  • Synthesis and characterization of 5H-Chromeno[2,3-b]pyridin-5-ol to establish its properties.
  • Exploration of its potential biological activities, including cytotoxicity and interaction with specific targets.
  • Investigation of its medicinal chemistry potential through derivatization and structure-activity relationship studies.

The reactivity of 5H-chromeno[2,3-b]pyridin-5-ol can be attributed to its functional groups, particularly the hydroxyl group. Common reactions include:

  • Oxidative Cyclization: The compound can undergo oxidative cyclization to form more complex structures, such as benzo[b]chromeno[4,3,2-de][1,6]naphthyridines. This reaction typically involves the use of oxidizing agents like formic acid under reflux conditions, leading to the formation of new carbon-carbon bonds and enhanced molecular complexity .
  • Multicomponent Reactions: It can participate in multicomponent reactions, often yielding ammonium salts or other derivatives with improved solubility and biological activity. These reactions typically involve salicylaldehydes and malononitrile derivatives .

5H-chromeno[2,3-b]pyridin-5-ol exhibits various biological activities:

  • Antimicrobial Properties: Studies have indicated that derivatives of this compound possess significant antimicrobial activity against various bacterial strains.
  • Antioxidant Activity: The presence of the hydroxyl group is associated with antioxidant properties, making it a candidate for studies related to oxidative stress and related diseases.
  • Potential Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in cancer therapy .

Several synthesis methods have been developed for 5H-chromeno[2,3-b]pyridin-5-ol:

  • One-Pot Synthesis: A notable method involves a one-pot reaction using salicylaldehyde and malononitrile under catalyst-free conditions. This approach simplifies the synthesis process and improves yield (77–93%) by utilizing alcohol as both solvent and reactant .
  • Multicomponent Reactions: Another effective method includes multicomponent reactions involving salicylaldehydes, amines, and malononitrile, leading to various substituted derivatives with enhanced properties .
  • Oxidative Cyclization: This method employs oxidizing agents to facilitate cyclization reactions that yield more complex structures from simpler precursors .

5H-chromeno[2,3-b]pyridin-5-ol has several applications:

  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Agricultural Chemicals: Some compounds derived from this structure may serve as pesticides or herbicides due to their biological activity.
  • Material Science: The unique properties of chromeno-pyridine derivatives make them suitable for developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving 5H-chromeno[2,3-b]pyridin-5-ol focus on its binding affinities with various biological targets:

  • Protein Interactions: Research has shown that certain derivatives can interact with specific proteins involved in disease pathways, potentially modulating their activity.
  • Receptor Binding: Studies suggest that these compounds may bind to receptors associated with neurotransmitter systems, indicating possible applications in neuropharmacology.

Several compounds share structural similarities with 5H-chromeno[2,3-b]pyridin-5-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
5H-Chromeno[2,3-b]pyridinePyridine derivativeLacks hydroxyl group; primarily studied for its basic properties.
7-Hydroxychromeno[2,3-b]pyridineHydroxy-substituted derivativeExhibits enhanced antioxidant activity compared to 5H-chromeno[2,3-b]pyridin-5-ol.
Chromeno[4,3-b]quinolineQuinoline derivativeKnown for its potent anticancer properties but less soluble than 5H-chromeno[2,3-b]pyridin-5-ol.

The uniqueness of 5H-chromeno[2,3-b]pyridin-5-ol lies in its specific hydroxyl substitution at the pyridine position, which significantly influences its biological activity and chemical reactivity compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Exact Mass

199.0633

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: Zuckerman V, Sokolov E, Swet JH, Ahrens WA, Showlater V, Iannitti DA, Mckillop IH. Expression and function of lysophosphatidic acid receptors (LPARs) 1 and 3 in human hepatic cancer progenitor cells. Oncotarget. 2016 Jan 19;7(3):2951-67. doi: 10.18632/oncotarget.6696. PubMed PMID: 26701886; PubMed Central PMCID: PMC4823083.
2: Zorzi M, Senore C, Turrin A, Mantellini P, Visioli CB, Naldoni C, Sassoli De' Bianchi P, Fedato C, Anghinoni E, Zappa M, Hassan C; Italian colorectal cancer screening survey group. Appropriateness of endoscopic surveillance recommendations in organised colorectal cancer screening programmes based on the faecal immunochemical test. Gut. 2016 Nov;65(11):1822-1828. doi: 10.1136/gutjnl-2015-310139. Epub 2015 Aug 21. PubMed PMID: 26297727.
3: Fujii T, Ota M, Hori H, Hattori K, Teraishi T, Matsuo J, Kinoshita Y, Ishida I, Nagashima A, Kunugi H. The common functional FKBP5 variant rs1360780 is associated with altered cognitive function in aged individuals. Sci Rep. 2014 Oct 21;4:6696. doi: 10.1038/srep06696. PubMed PMID: 25331639; PubMed Central PMCID: PMC4204028.
4: Morton AM, Sefik E, Upadhyay R, Weissleder R, Benoist C, Mathis D. Endoscopic photoconversion reveals unexpectedly broad leukocyte trafficking to and from the gut. Proc Natl Acad Sci U S A. 2014 May 6;111(18):6696-701. doi: 10.1073/pnas.1405634111. Epub 2014 Apr 21. PubMed PMID: 24753589; PubMed Central PMCID: PMC4020091.
5: Xu X, Jerskey BA, Cote DM, Walsh EG, Hassenstab JJ, Ladino ME, Clark US, Labbe DR, Gunstad JJ, Poppas A, Cohen RA, Hoge RD, Sweet LH. Cerebrovascular perfusion among older adults is moderated by strength training and gender. Neurosci Lett. 2014 Feb 7;560:26-30. doi: 10.1016/j.neulet.2013.12.011. Epub 2013 Dec 17. PubMed PMID: 24355360; PubMed Central PMCID: PMC3920729.
6: Hutchinson KE, Lipson D, Stephens PJ, Otto G, Lehmann BD, Lyle PL, Vnencak-Jones CL, Ross JS, Pietenpol JA, Sosman JA, Puzanov I, Miller VA, Pao W. BRAF fusions define a distinct molecular subset of melanomas with potential sensitivity to MEK inhibition. Clin Cancer Res. 2013 Dec 15;19(24):6696-702. doi: 10.1158/1078-0432.CCR-13-1746. PubMed PMID: 24345920; PubMed Central PMCID: PMC3880773.
7: Martinez CH, Williams AK, Chin JL, Stitt L, Izawa JI. Perineural invasion and TRUS findings are complementary in predicting prostate cancer biology. Can J Urol. 2013 Apr;20(2):6696-701. PubMed PMID: 23587509.
8: Wu B, Sahoo D, Brooks JD. Comprehensive gene expression changes associated with mouse postnatal kidney development. J Urol. 2013 Jun;189(6):2385-90. doi: 10.1016/j.juro.2012.12.002. Epub 2012 Dec 5. PubMed PMID: 23220383.
9: Vermaat JS, Nijman IJ, Koudijs MJ, Gerritse FL, Scherer SJ, Mokry M, Roessingh WM, Lansu N, de Bruijn E, van Hillegersberg R, van Diest PJ, Cuppen E, Voest EE. Primary colorectal cancers and their subsequent hepatic metastases are genetically different: implications for selection of patients for targeted treatment. Clin Cancer Res. 2012 Feb 1;18(3):688-99. doi: 10.1158/1078-0432.CCR-11-1965. Epub 2011 Dec 15. PubMed PMID: 22173549.
10: Arora SK, Dey P. Fractal and lacunar dimension of the chorionic villi of molar pregnancy. Anal Quant Cytol Histol. 2011 Apr;33(2):82-4. PubMed PMID: 21980610.
11: Tan H, Wang M, Yang CT, Pant S, Bhakoo KK, Wong SY, Chen ZK, Li X, Wang J. Silica nanocapsules of fluorescent conjugated polymers and superparamagnetic nanocrystals for dual-mode cellular imaging. Chemistry. 2011 Jun 6;17(24):6696-706. doi: 10.1002/chem.201003632. Epub 2011 May 3. PubMed PMID: 21542037.
12: Kolo ES, Salisu AD, Tabari AM, Dahilo EA, Aluko AA. Plain radiographic evaluation of the nasopharynx: do raters agree? Int J Pediatr Otorhinolaryngol. 2010 May;74(5):532-4. doi: 10.1016/j.ijporl.2010.02.015. Epub 2010 Mar 12. PubMed PMID: 20227115.
13: Fukuda MN, Sugihara K, Nakayama J. Trophinin: what embryo implantation teaches us about human cancer. Cancer Biol Ther. 2008 Aug;7(8):1165. Review. PubMed PMID: 18769125.
14: Bilimoria KY, Bentrem DJ, Ko CY, Stewart AK, Winchester DP, Talamonti MS, Halverson AL. Squamous cell carcinoma of the anal canal: utilization and outcomes of recommended treatment in the United States. Ann Surg Oncol. 2008 Jul;15(7):1948-58. doi: 10.1245/s10434-008-9905-2. Epub 2008 Apr 15. PubMed PMID: 18414951.
15: Iten F, Müller B, Schindler C, Rochlitz C, Oertli D, Mäcke HR, Müller-Brand J, Walter MA. Response to [90Yttrium-DOTA]-TOC treatment is associated with long-term survival benefit in metastasized medullary thyroid cancer: a phase II clinical trial. Clin Cancer Res. 2007 Nov 15;13(22 Pt 1):6696-702. PubMed PMID: 18006770.
16: Gumireddy K, Sun F, Klein-Szanto AJ, Gibbins JM, Gimotty PA, Saunders AJ, Schultz PG, Huang Q. In vivo selection for metastasis promoting genes in the mouse. Proc Natl Acad Sci U S A. 2007 Apr 17;104(16):6696-701. Epub 2007 Apr 9. PubMed PMID: 17420453; PubMed Central PMCID: PMC1871848.
17: McCool KW, Xu X, Singer DB, Murdoch FE, Fritsch MK. The role of histone acetylation in regulating early gene expression patterns during early embryonic stem cell differentiation. J Biol Chem. 2007 Mar 2;282(9):6696-706. Epub 2007 Jan 4. PubMed PMID: 17204470.
18: Querzoli P, Pedriali M, Rinaldi R, Lombardi AR, Biganzoli E, Boracchi P, Ferretti S, Frasson C, Zanella C, Ghisellini S, Ambrogi F, Antolini L, Piantelli M, Iacobelli S, Marubini E, Alberti S, Nenci I. Axillary lymph node nanometastases are prognostic factors for disease-free survival and metastatic relapse in breast cancer patients. Clin Cancer Res. 2006 Nov 15;12(22):6696-701. PubMed PMID: 17121888.
19: Saxe R, Powell LJ. It's the thought that counts: specific brain regions for one component of theory of mind. Psychol Sci. 2006 Aug;17(8):692-9. PubMed PMID: 16913952.
20: Lin B, Jakobs TC, Masland RH. Different functional types of bipolar cells use different gap-junctional proteins. J Neurosci. 2005 Jul 13;25(28):6696-701. PubMed PMID: 16014731.

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